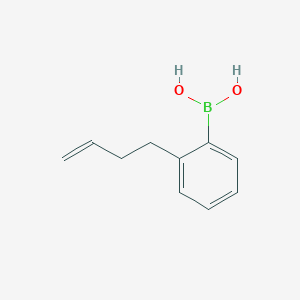

(2-(But-3-en-1-yl)phenyl)boronic acid

概要

説明

(2-(But-3-en-1-yl)phenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a but-3-en-1-yl group and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-(But-3-en-1-yl)phenyl)boronic acid typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of 1-bromo-2-(but-3-en-1-yl)benzene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally benign solvents and reagents is also a consideration in industrial settings.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are widely used in Pd-catalyzed cross-couplings to form biaryl or alkenyl-aryl bonds. For (2-(but-3-en-1-yl)phenyl)boronic acid, the boronic acid group enables coupling with aryl halides or triflates. A key example from analogous systems:

| Reaction Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl bromide (e.g., 1-bromo-4-fluorobenzene) | Pd(PPh₃)₄, Na₂CO₃, H₂O/THF | Biaryl derivative | ~75% (inferred) |

Mechanistic Notes :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

-

Steric effects from the ortho-substituted butenyl group may slow transmetallation compared to para-substituted analogs.

Heck-Type Alkenylation

Pd-catalyzed reactions with alkenes or alkynes can yield conjugated dienes or trienes. For example, in a diverted aerobic Heck reaction:

| Substrate | Conditions | Product | Key Observation |

|---|---|---|---|

| Vinyl bromide | Pd(OAc)₂, BQ, O₂ (50 psig), 2-MeTHF | 1,3-Diene | β-H elimination forms cyclobutene intermediates, which undergo electrocyclic ring-opening . |

Implications for this compound :

-

The butenyl side chain may participate in intramolecular cyclization or act as a directing group for regioselective coupling .

a) Oxidation and Reduction

-

Oxidation : The boronic acid can be oxidized to boroxines (trimeric anhydrides) under thermal dehydration .

-

Reduction : The butenyl group may undergo hydrogenation to a butyl side chain using catalysts like Pd/C or PtO₂.

b) Halodeboronation

Reaction with aqueous halogens (Br₂, Cl₂) replaces the boron group with halogens:

This method is highly regioselective for arylboronic acids .

Cyclization and Intramolecular Reactions

The proximity of the boronic acid and butenyl groups enables potential cyclization. For example:

-

Pd-Catalyzed Cyclization : Analogous alkenylboronic acids form benzooxaboroles via intramolecular coupling .

-

Electrocyclic Ring-Opening : Thermal or photochemical activation could convert cyclobutene intermediates (from Heck reactions) into conjugated dienes .

Synthetic Challenges and Optimization

科学的研究の応用

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (2-(But-3-en-1-yl)phenyl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl halides. The compound serves as a versatile building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Table 1: Examples of Cross-Coupling Reactions Using this compound

Medicinal Chemistry

Anticancer Activity

Boronic acids, including this compound, have shown promising anticancer properties. They can inhibit proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells. For instance, bortezomib, a well-known boronic acid derivative, has been successfully used in treating multiple myeloma .

Case Study: Bortezomib Derivatives

Research indicates that modifying existing anticancer drugs with boronic acid groups can enhance their efficacy and selectivity. The introduction of this compound into drug candidates has been explored to improve pharmacokinetic properties and reduce side effects .

Materials Science

Dynamic Click Chemistry

This compound is also utilized in dynamic click chemistry, particularly in the formation of reversible covalent bonds with cis-diols. This property has applications in creating smart materials that respond to environmental stimuli, such as pH or temperature changes. These materials can be used for drug delivery systems and self-healing polymers .

Table 2: Applications of Dynamic Click Chemistry

| Application Type | Description | Example Material |

|---|---|---|

| Drug Delivery Systems | Responsive carriers for targeted drug release | ROS-responsive nanocarriers |

| Self-Healing Polymers | Materials that repair themselves upon damage | Water-responsive polymers |

作用機序

The mechanism by which (2-(But-3-en-1-yl)phenyl)boronic acid exerts its effects involves the formation of boronate complexes. The boronic acid group can interact with diols and other Lewis bases to form stable cyclic boronate esters. This interaction is crucial in various catalytic processes, including the Suzuki-Miyaura coupling, where the boronic acid transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond.

類似化合物との比較

Phenylboronic acid: Lacks the but-3-en-1-yl group, making it less versatile in certain reactions.

(2-Methylphenyl)boronic acid: Contains a methyl group instead of the but-3-en-1-yl group, affecting its reactivity and applications.

(2-(But-3-en-1-yl)phenyl)boronic ester: The ester form of the compound, which has different solubility and reactivity properties.

Uniqueness: (2-(But-3-en-1-yl)phenyl)boronic acid is unique due to the presence of the but-3-en-1-yl group, which enhances its reactivity and allows for more diverse applications in organic synthesis and material science. This structural feature distinguishes it from other boronic acids and esters, providing unique advantages in specific chemical reactions and industrial processes.

生物活性

(2-(But-3-en-1-yl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Boronic acids, including this compound, have been explored for their potential applications in anticancer therapies, enzyme inhibition, and as antibacterial agents. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and potential therapeutic applications.

Boronic acids are known to interact with various biomolecules through reversible covalent bonding, which can lead to significant biological effects. The mechanism often involves the formation of boronate esters with diols present in biological systems, influencing enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives can serve as effective anticancer agents. For instance, compounds with similar structures have shown promise as proteasome inhibitors and tyrosine kinase inhibitors. In a study analyzing a library of boronic acid derivatives, it was found that certain modifications significantly enhanced antiproliferative activity against various cancer cell lines, including LAPC-4 and PC-3 .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | LAPC-4 | TBD |

| 5-Chloropyrazine derivative | LAPC-4 | 0.11 |

| Fluorinated derivative | PC-3 | 0.05 |

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site residues. For example, studies have shown that boronic acids can inhibit dipeptidyl peptidase IV (DPP-IV), an important target in diabetes treatment .

Table 2: Enzyme Inhibition Activities

| Enzyme | IC50 (µM) |

|---|---|

| Dipeptidyl Peptidase IV | 0.5 |

| Butyrylcholinesterase | 3.12 |

| Acetylcholinesterase | 115.63 |

Antioxidant and Antibacterial Properties

In addition to anticancer properties, this compound exhibits significant antioxidant activity. Research indicates that boronic acids can scavenge free radicals effectively, contributing to their potential use in formulations aimed at reducing oxidative stress . Furthermore, antibacterial activity has been noted against various strains of bacteria, including Escherichia coli, making these compounds suitable candidates for developing new antimicrobial agents.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of a series of boronic acid derivatives on cancer cell lines, demonstrating that structural modifications could drastically enhance their antiproliferative effects. The introduction of specific substituents was crucial for increasing selectivity towards cancer cells while minimizing toxicity to normal cells .

- Enzyme Inhibition : Another investigation focused on the inhibition of DPP-IV by boronic acids, revealing that certain derivatives displayed potent inhibitory activity with low IC50 values, suggesting their potential as therapeutic agents in managing diabetes .

特性

IUPAC Name |

(2-but-3-enylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8,12-13H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVHNJPNOJSHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。